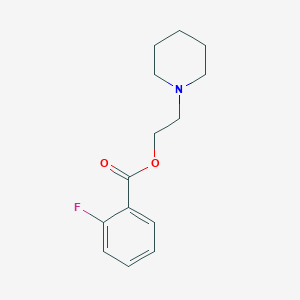
N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of fields, including neuroscience, pharmacology, and biochemistry. Additionally, we will list future directions for research in this area.
作用机制
The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide is not fully understood. However, studies have suggested that this compound may act as a positive allosteric modulator of certain neurotransmitter receptors, such as the glutamate receptor and the GABA receptor. This modulation can lead to changes in neuronal activity and potentially therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential modulatory effects on neurotransmitters, this compound has been shown to have anti-inflammatory properties and may also have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments is its potential therapeutic applications in a variety of fields, including neuroscience and pharmacology. Additionally, this compound has been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its accessibility to some researchers.
未来方向
There are many potential future directions for research in the area of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One area of interest is further elucidating the compound's mechanism of action, which may lead to the development of more targeted therapeutic applications. Additionally, there is potential for exploring the compound's anti-inflammatory and anti-cancer properties, as well as investigating its potential use in combination with other compounds for enhanced therapeutic effects.
合成方法
N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide can be synthesized using a variety of methods. One commonly used method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This compound is then reacted with hydroxylamine hydrochloride to form 5-(2-thienyl)-3-isoxazolecarboxylic acid. The final step involves the reaction of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)amine with the 5-(2-thienyl)-3-isoxazolecarboxylic acid to form the desired compound.
科学研究应用
N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, such as glutamate and GABA, leading to potential therapeutic applications for conditions such as epilepsy and anxiety.
属性
分子式 |
C19H18N2O4S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4S2/c22-19(16-11-17(25-20-16)18-7-4-9-26-18)21(12-14-5-2-1-3-6-14)15-8-10-27(23,24)13-15/h1-7,9,11,15H,8,10,12-13H2 |
InChI 键 |
BPXZWQMHGNKIGN-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
规范 SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)








![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)



